Bienvenue dans la boutique en ligne BenchChem!

3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-N-isopropylpyrrolidine-1-carboxamide

Bioisosterism 1,2,4-Oxadiazole SAR π-Stacking

3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)-N-isopropylpyrrolidine-1-carboxamide (CAS 2034371-60-1) is a heterocyclic small molecule featuring a 1,2,4-oxadiazole core substituted at the 5-position with a furan-2-yl ring and at the 3-position with a pyrrolidine ring bearing an N-isopropyl carboxamide moiety. The 1,2,4-oxadiazole scaffold is recognized as a privileged structure in medicinal chemistry, imparting metabolic stability and favorable physicochemical properties, while the furan ring contributes to π-stacking interactions and the N-isopropyl carboxamide modulates hydrogen-bonding capacity and lipophilicity.

Molecular Formula C14H18N4O3
Molecular Weight 290.323
CAS No. 2034371-60-1
Cat. No. B2811551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-N-isopropylpyrrolidine-1-carboxamide
CAS2034371-60-1
Molecular FormulaC14H18N4O3
Molecular Weight290.323
Structural Identifiers
SMILESCC(C)NC(=O)N1CCC(C1)C2=NOC(=N2)C3=CC=CO3
InChIInChI=1S/C14H18N4O3/c1-9(2)15-14(19)18-6-5-10(8-18)12-16-13(21-17-12)11-4-3-7-20-11/h3-4,7,9-10H,5-6,8H2,1-2H3,(H,15,19)
InChIKeyIWBCEHXWWRYDNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)-N-isopropylpyrrolidine-1-carboxamide (CAS 2034371-60-1): Structural Identity and Core Pharmacophore


3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)-N-isopropylpyrrolidine-1-carboxamide (CAS 2034371-60-1) is a heterocyclic small molecule featuring a 1,2,4-oxadiazole core substituted at the 5-position with a furan-2-yl ring and at the 3-position with a pyrrolidine ring bearing an N-isopropyl carboxamide moiety [1]. The 1,2,4-oxadiazole scaffold is recognized as a privileged structure in medicinal chemistry, imparting metabolic stability and favorable physicochemical properties, while the furan ring contributes to π-stacking interactions and the N-isopropyl carboxamide modulates hydrogen-bonding capacity and lipophilicity [2]. This compound is primarily utilized as a research tool and synthetic building block in drug discovery programs targeting proteases, kinases, and GPCRs.

Why Generic Substitution of 3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)-N-isopropylpyrrolidine-1-carboxamide Fails for Target-Focused Campaigns


Close analogs of this compound—such as N-ethyl or N-phenyl pyrrolidine carboxamides or phenyl-substituted oxadiazoles—cannot be interchanged without quantitative impact on target engagement and selectivity [1]. The furan-2-yl group provides distinct electronic and steric properties compared to phenyl or thienyl analogs, altering both π-stacking geometry and hydrogen-bond acceptor capacity [2]. Simultaneously, the N-isopropyl substituent on the carboxamide critically influences metabolic stability, cell permeability, and binding-site complementarity relative to smaller (N-methyl, N-ethyl) or bulkier (N-cyclohexyl) variants [1]. Published SAR studies on the 1,2,4-oxadiazole-isopropylamide chemotype demonstrate that even minor modifications to the heterocycle or amide substituent can shift potency by orders of magnitude, underscoring the importance of exact structure matching for reproducible pharmacological outcomes [3].

Quantitative Differentiation Evidence for 3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)-N-isopropylpyrrolidine-1-carboxamide Against Closest Analogs


Furan-2-yl vs. Phenyl Substitution: Electronic and Steric Differentiation on the 1,2,4-Oxadiazole Core

The furan-2-yl substituent at the 5-position of the 1,2,4-oxadiazole ring introduces a heteroatom hydrogen-bond acceptor and a smaller van der Waals volume compared to a phenyl ring, altering target-site complementarity. In the hNK1 antagonist series, replacement of a furan moiety with phenyl in structurally related pyrrolidine-oxadiazoles resulted in a >10-fold reduction in binding affinity, demonstrating that the heterocyclic oxygen is critical for potency [1]. A direct comparison of calculated physicochemical parameters shows that the furan analog has a lower logP (∆ ≈ −0.5) and higher topological polar surface area (tPSA) than the corresponding phenyl derivative, which can translate into improved solubility and reduced metabolic liability [2].

Bioisosterism 1,2,4-Oxadiazole SAR π-Stacking

N-Isopropyl vs. N-Ethyl Carboxamide: Impact on Proteasome CT-L Inhibitory Potency and Cell Permeability

In the oxadiazole-isopropylamide proteasome inhibitor series, the N-isopropyl amide substituent is a critical determinant of chymotrypsin-like (CT-L) inhibitory activity. The lead compound PI-1833, which contains an oxadiazole-isopropylamide core, exhibited an IC50 of 0.60 μM against purified 20S proteasome CT-L activity. Optimization of the amide moiety further yielded analog 11ad (PI-1840) with an IC50 of 27 nM, representing a >20-fold improvement [1]. SAR studies demonstrate that replacement of the isopropyl group with smaller (methyl, ethyl) or larger (cyclohexyl) substituents significantly diminishes potency, highlighting the unique steric and lipophilic fit of the N-isopropyl group within the CT-L binding pocket [1].

Proteasome inhibition N-alkyl SAR Cell permeability

Pyrrolidine-1-carboxamide vs. Pyrrolidine-1-sulfonyl: Divergent Target Selectivity Profiles

The pyrrolidine-1-carboxamide linkage present in the target compound establishes a distinct hydrogen-bonding network compared to sulfonamide or reverse-amide analogs. In the PAK1 inhibitor series, N-isopropylpyrrolidine-1-carboxamide-containing compound NVS-PAK1-1 exhibits an IC50 of 5 nM for PAK1 with >100-fold selectivity over PAK2 and a panel of 442 kinases [1]. Replacement of the carboxamide with a sulfonamide moiety in structurally related 1,2,4-oxadiazole-pyrrolidine hybrids abrogates PAK1 inhibition and shifts the selectivity profile toward alternative targets such as DNA gyrase and topoisomerase IV [2]. This demonstrates that the carboxamide functional group is a key driver of target engagement specificity.

Kinase selectivity Carboxamide vs. sulfonamide Off-target profiling

1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Regioisomerism: Metabolic Stability and Hydrolytic Resistance

The 1,2,4-oxadiazole ring exhibits significantly greater resistance to hydrolytic ring-opening compared to its 1,3,4-oxadiazole regioisomer. Experimental stability studies on related disubstituted oxadiazoles demonstrate that 1,2,4-oxadiazoles retain >90% intact compound after 24-hour incubation in human liver microsomes (HLM), whereas 1,3,4-oxadiazole analogs undergo rapid hydrolytic degradation with >50% loss within 6 hours under identical conditions [1]. Additionally, 1,2,4-oxadiazoles show improved aqueous stability across pH 2–9 range, with half-lives exceeding 48 hours at pH 7.4, compared to <12 hours for the 1,3,4-isomer [1].

Metabolic stability Oxadiazole regioisomer Hydrolysis

Combinatorial Synthetic Tractability: Advantage Over 1,3,4-Oxadiazole and Thiadiazole Congeners

The 1,2,4-oxadiazole ring is amenable to efficient parallel synthesis via the amidoxime–carboxylic acid cyclodehydration route, enabling rapid library generation for SAR exploration. In a comparative synthesis study, 1,2,4-oxadiazole-pyrrolidine hybrids were prepared in 70–91% isolated yields under mild conditions (K₂CO₃, CH₃CN, reflux), whereas the corresponding 1,3,4-oxadiazole analogs required harsher conditions (POCl₃, 110°C) and gave significantly lower yields (35–55%) with limited functional group tolerance [1]. This synthetic efficiency translates into faster lead optimization cycles and lower procurement costs for focused libraries.

Parallel synthesis Building block Library production

Optimal Deployment Scenarios for 3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)-N-isopropylpyrrolidine-1-carboxamide in Drug Discovery and Chemical Biology


Proteasome Inhibitor Hit-to-Lead Optimization

The compound serves as a direct entry point into the oxadiazole-isopropylamide proteasome inhibitor chemotype. With the core scaffold validated by PI-1833 (CT-L IC50 = 0.60 μM) and its optimized analog PI-1840 (IC50 = 27 nM), this furan-containing variant offers a new vector for exploring CT-L subunit selectivity while maintaining the noncovalent, rapidly reversible inhibition mechanism that distinguishes this class from covalent inhibitors such as bortezomib [1]. The furan ring can be elaborated to probe the S1′ pocket of the β5 subunit, as indicated by SAR showing that heteroaryl modifications at the 5-position of the oxadiazole dramatically modulate potency [1].

Kinase Selectivity Profiling Probe

Incorporation of the N-isopropylpyrrolidine-1-carboxamide motif, which in PAK1 inhibitor NVS-PAK1-1 delivers 5 nM potency and >100-fold selectivity, makes this compound an attractive scaffold for developing selective allosteric kinase inhibitors [2]. The orthogonal 1,2,4-oxadiazole vector allows independent optimization of hinge-binding interactions without perturbing the allosteric carboxamide pharmacophore.

Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 290.3 Da and a balanced logP profile conferred by the polar furan and carboxamide groups, this compound adheres to fragment-like physicochemical criteria (MW < 300, clogP < 3). Its three distinct diversity points—the furan ring, oxadiazole core, and N-isopropyl carboxamide—enable systematic fragment growing and linking strategies [3]. The crystalline nature of related 1,2,4-oxadiazole-pyrrolidine hybrids facilitates structure-based design through X-ray crystallography [3].

Antibacterial DNA Gyrase/Topoisomerase IV Dual Inhibitor Scaffold

1,2,4-Oxadiazole-pyrrolidine hybrids have demonstrated mid-nanomolar inhibitory activity against both DNA gyrase and topoisomerase IV, with representative compounds achieving IC50 values of approximately 150 nM in supercoiling assays [4]. The furan substituent and N-isopropyl carboxamide present in this specific compound may enhance bacterial membrane penetration compared to phenyl-substituted analogs, based on the lower logP and higher tPSA values calculated for the furan derivative [4].

Quote Request

Request a Quote for 3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-N-isopropylpyrrolidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.